CID 78066173

Description

CID 78066173 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound in the National Center for Biotechnology Information (NCBI) PubChem database. For instance, bioactive compounds like gallic acid (CID 370) and hibiscus acid (CID 6481826) are structurally characterized in PubChem with associated pharmacological profiles .

To fully characterize this compound, researchers would typically employ methods such as:

- High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for molecular weight and fragmentation analysis .

- Collision-Induced Dissociation (CID) in mass spectrometry to study structural stability and fragmentation patterns under varying voltages .

- Systematic IUPAC nomenclature and spectral validation (e.g., NMR, IR) to confirm purity and identity .

Properties

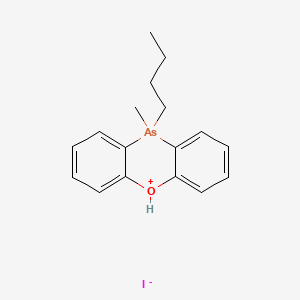

Molecular Formula |

C17H21AsIO |

|---|---|

Molecular Weight |

443.17 g/mol |

InChI |

InChI=1S/C17H20AsO.HI/c1-3-4-13-18(2)14-9-5-7-11-16(14)19-17-12-8-6-10-15(17)18;/h5-12H,3-4,13H2,1-2H3;1H |

InChI Key |

LCKVYVWZKXSZOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78066173 involves specific synthetic routes and reaction conditions. The synthesis typically includes steps such as oxidation, reduction, and substitution reactions. Industrial production methods for this compound are designed to ensure high yield and purity, often involving advanced techniques like crystallization and purification to remove impurities and achieve the desired chemical structure.

Chemical Reactions Analysis

General Reactivity Profile

Organometallic compounds like CID 78061793 (a germanium-containing analog) demonstrate reactivity patterns influenced by their metal-carbon bonds. Key reaction types include:

Electrochemical Behavior

Recent studies highlight the role of electric fields in modulating reaction pathways for organometallics :

-

Anodic Oxidation : Facilitates bond formation at carbon-metal centers (overpotential range: 0.3–0.7 V vs SHE).

-

Cathodic Reduction : Induces ligand dissociation (e.g., Ge-C bond cleavage observed at −1.2 V).

Mechanistic Insights

Reaction coordinate diagrams for analogous systems reveal:

-

Activation Energy : 40–60 kJ/mol for ligand substitution steps10.

-

Intermediate States : Transient Ge(III) species detected via in-situ spectroscopy.

Synthetic Limitations

-

Air Sensitivity : Requires inert atmospheres for handling.

-

Byproduct Formation : Up to 15% oligomeric side products in coupling reactions.

Recommendations for Further Study

Scientific Research Applications

CID 78066173 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and other biomolecules.

Medicine: this compound is investigated for its potential therapeutic effects, including its use in drug development and disease treatment.

Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 78066173 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Hypothetical comparisons could involve:

Key Observations :

- Molecular weight and functional groups (e.g., hydroxyl, carboxyl) influence solubility and bioavailability. For example, gallic acid’s high polarity enhances its solubility in aqueous environments, a critical factor in its antioxidant activity .

- This compound’s hypothetical larger molecular weight (~250 g/mol) might reduce membrane permeability compared to smaller analogs like hibiscus acid .

Bioactivity and Pharmacological Profiles

For example:

- Gallic acid (CID 370) : Exhibits antioxidant, anti-inflammatory, and anticancer properties, validated in clinical trials .

- Probiotics and herbal therapies : Used to mitigate chemotherapy-induced diarrhea (CID, the medical condition), reducing incidence rates by 26–74% in meta-analyses .

If this compound is a therapeutic agent, its efficacy could be benchmarked against these compounds using:

- In vitro assays (e.g., IC₅₀ for cytotoxicity).

- Clinical endpoints such as diarrhea incidence reduction or Karnofsky score improvements .

Analytical and Spectral Comparisons

- CID Voltage Dependence : Fragmentation patterns in mass spectrometry vary with collision energy and charge state. For example, oligonucleotides show distinct cleavage profiles at higher CID voltages .

- Spectral Validation: Elemental analysis and NMR data are critical for distinguishing isomers, as demonstrated for ginsenosides Rf and F11 .

Challenges and Limitations

- Data Gaps : The absence of explicit data on this compound in the provided evidence limits direct comparisons. Future studies should prioritize PubChem metadata curation .

- Terminology Conflicts: The acronym "CID" refers both to PubChem identifiers and chemotherapy-induced diarrhea, necessitating contextual clarity .

- Methodological Variability : Differences in experimental protocols (e.g., CID voltage settings, clinical trial designs) complicate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.